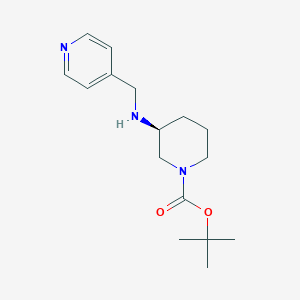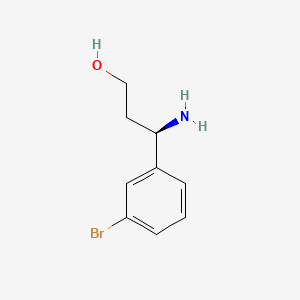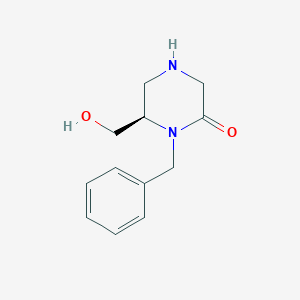
N-Cyclopentyl-N-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclopentyl-N-methylpropane-1,3-diamine” (CPMD) is an organic compound with the formula C9H20N2 . It is a diamine and belongs to the class of amines called alkylamines. CPMD is an important intermediate compound in the synthesis of various drugs.
Molecular Structure Analysis
The linear formula of “N-Cyclopentyl-N-methylpropane-1,3-diamine” is C9H20N2 . The molecular weight of the compound is 156.27 .Physical And Chemical Properties Analysis
“N-Cyclopentyl-N-methylpropane-1,3-diamine” is a liquid at room temperature . It has a molecular weight of 156.27 .Applications De Recherche Scientifique
Organic Synthesis
N-Cyclopentyl-N-methylpropane-1,3-diamine: is a valuable intermediate in organic synthesis. It serves as a building block for the preparation of various organic compounds, including complex natural products and pharmaceuticals. Its incorporation into synthetic routes allows for the introduction of the cyclopentyl and diamine functional groups, which are prevalent in many biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, this compound finds use in the design and development of new drugs. Its structure can be modified to produce derivatives that interact with biological targets, potentially leading to treatments for diseases. The diamine moiety, in particular, is a common feature in molecules with pharmacological activity .
Agriculture
N-Cyclopentyl-N-methylpropane-1,3-diamine: may be utilized in the development of agrochemicals. The cyclopentyl group can impart lipophilicity, which is beneficial for the compound’s absorption and interaction with plant systems. This can lead to the creation of new pesticides or growth regulators that help in crop protection and yield improvement .
Materials Science
This diamine can act as a monomer or cross-linker in the synthesis of polymers and resins. Its incorporation into materials can enhance properties such as flexibility, toughness, and thermal stability. This makes it suitable for creating advanced materials with specific mechanical and chemical resistance characteristics .
Chemical Synthesis
As a versatile reagent, N-Cyclopentyl-N-methylpropane-1,3-diamine is used in various chemical reactions, including catalysis and as a ligand for metal complexes. Its presence can influence reaction pathways and yields, making it a valuable tool for chemists in both academic and industrial settings .
Environmental Science
In environmental science, this compound could be explored for its potential use in the remediation of pollutants. Its chemical structure might interact with contaminants, aiding in their breakdown or removal from ecosystems. Research in this area could lead to new methods for cleaning up environmental spills or treating waste .
Biochemistry
In biochemistry, N-Cyclopentyl-N-methylpropane-1,3-diamine can be a precursor for biochemicals that mimic or interfere with natural processes. It could be used to study enzyme mechanisms or to develop inhibitors that regulate biochemical pathways, contributing to our understanding of cellular functions .
Proteomics
This compound is also relevant in proteomics, where it can be used to modify proteins or peptides. Such modifications can help in studying protein structure and function, as well as in the development of protein-based therapeutics .
Propriétés
IUPAC Name |
N'-cyclopentyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGLJYLQAJFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649749 |
Source


|
| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-methylpropane-1,3-diamine | |
CAS RN |
53485-06-6 |
Source


|
| Record name | N1-Cyclopentyl-N1-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53485-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

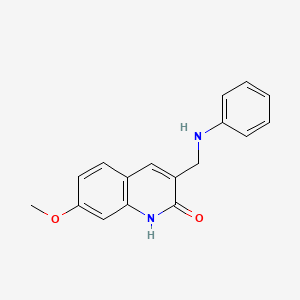
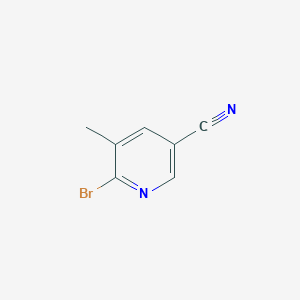

![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)
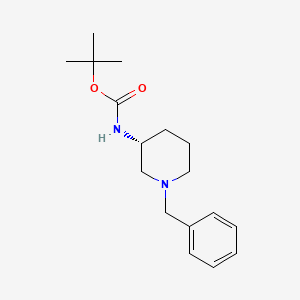
![4-Boc-7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294084.png)
![4-Boc-7-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294087.png)
![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)
